molecular formula C10H5BrFNO2 B2857937 8-Bromo-5-fluoroquinoline-2-carboxylic acid CAS No. 1067914-57-1

8-Bromo-5-fluoroquinoline-2-carboxylic acid

Cat. No. B2857937
CAS RN: 1067914-57-1
M. Wt: 270.057
InChI Key: NWPHMULLPITJJY-UHFFFAOYSA-N
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Description

8-Bromo-5-fluoroquinoline-2-carboxylic acid is a chemical compound with the empirical formula C9H5BrFN . It has a molecular weight of 226.05 . This compound is a solid in its physical form .


Molecular Structure Analysis

The molecular structure of 8-Bromo-5-fluoroquinoline-2-carboxylic acid consists of a quinoline backbone with bromine and fluorine substituents at the 8th and 5th positions, respectively . The carboxylic acid group is attached at the 2nd position .


Physical And Chemical Properties Analysis

8-Bromo-5-fluoroquinoline-2-carboxylic acid is a solid . It has a molecular weight of 226.05 . The InChI key is OUZLPGJFGCOKJJ-UHFFFAOYSA-N .

Scientific Research Applications

Functionalization and Synthesis

  • Functionalization of Quinolines: Research demonstrates that 2-bromo-3-fluoroquinolines can be converted into 3-fluoroquinoline-2-carboxylic acids through halogen/metal permutation and deprotonation processes. This approach offers a method to sequentially attach two different functional groups to quinolines, facilitating the synthesis of complex molecules (Ondi, Volle, & Schlosser, 2005).

Photolabile Protecting Groups

  • Development of Photolabile Protecting Groups: 8-Bromo-7-hydroxyquinoline (BHQ) is a new photolabile protecting group for carboxylic acids. It shows greater single photon quantum efficiency compared to other compounds and is sensitive enough for multiphoton-induced photolysis for in vivo applications. BHQ's solubility and low fluorescence make it useful for caging biological messengers (Fedoryak & Dore, 2002).

Antibacterial Activity

  • Antibacterial Quinolones Synthesis: The synthesis of 1-cyclopropyl-7-(5-isoindolinyl)-4-oxoquinoline-3-carboxylic acids and their derivatives, starting from 6-fluoro or 6-unsubstituted 7-bromo-1-cyclopropyl-8-methoxy quinoline-3-carboxylate, has shown significant antibacterial activity against Gram-positive and Gram-negative bacteria, including quinolone-resistant strains (Hayashi, Takahata, Kawamura, & Todo, 2002).

Photoluminescence Properties

  • Photoluminescence in Metallic Complexes: Studies on 8-hydroxyquinoline derivatives and their metallic complexes have revealed that the luminescence wavelength of 5- and 2-substituted-8-hydroxyquinoline derivatives shifts to red compared to 8-hydroxyquinoline. This indicates potential applications in photoluminescence, with long fluorescence lifetimes observed in certain zinc complexes (Xinhua, Zeng, & Xie, 2007).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral . The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

8-bromo-5-fluoroquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrFNO2/c11-6-2-3-7(12)5-1-4-8(10(14)15)13-9(5)6/h1-4H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPHMULLPITJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=CC(=C21)F)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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